7-Bromocinnoline is a heterocyclic compound that belongs to the class of cinnolines, which are bicyclic aromatic compounds. Its structure consists of a fused benzene and pyrazine ring, with a bromine atom substituted at the 7-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules.
7-Bromocinnoline can be classified under organic compounds, specifically as a brominated derivative of cinnoline. The compound is synthesized through various chemical reactions involving bromination and cyclization processes. It is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.
The synthesis of 7-bromocinnoline can be achieved through several methods, with varying degrees of complexity and yield.
The molecular formula for 7-bromocinnoline is . Its structure features:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity.
7-Bromocinnoline participates in several chemical reactions due to its reactive bromine atom:
The mechanism of action for compounds derived from 7-bromocinnoline often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
In medicinal chemistry, derivatives of 7-bromocinnoline have been explored for their inhibitory effects on various biological pathways, including those involved in cancer proliferation and bacterial resistance.
Relevant analytical data include spectral data obtained from Infrared (IR) spectroscopy, NMR, and High-Resolution Mass Spectrometry (HRMS), which confirm its structural integrity .
7-Bromocinnoline serves as an important building block in organic synthesis, particularly in the development of pharmaceutical agents. Its derivatives have been investigated for:
7-Bromoquinoline (CAS 4965-36-0) is a halogenated heterocyclic compound with the molecular formula C₉H₆BrN and a molecular weight of 208.06 g/mol. It consists of a fused bicyclic system: a benzene ring condensed with a pyridine ring, where bromine is substituted at the 7-position. The systematic IUPAC name is 7-bromoquinoline, and it follows Hantzsch-Widman nomenclature rules for heterocycles with nitrogen as the heteroatom [9]. The bromine atom at the 7-position creates an asymmetric electronic distribution, enhancing reactivity for nucleophilic substitution or metal-catalyzed cross-coupling reactions [3] [7].
Key physicochemical properties include:
Table 1: Physicochemical Properties of 7-Bromoquinoline
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₉H₆BrN | [3] [5] |
Molecular Weight | 208.06 g/mol | [3] [5] |
Melting Point | 34–38°C | [3] [5] |
Density (estimate) | 1.56 g/cm³ | [5] |
UV-Vis λₘₐₓ | 320 nm (in EtOH/H₂O) | [5] [8] |
Solubility | Soluble in toluene, ethanol; insoluble in water | [3] [7] |
7-Bromoquinoline was first synthesized in the early 1980s via classical methods like the Doebner-Miller condensation, which involves cyclization of 7-bromoaniline with carbonyl compounds [4] [7]. Its CAS registry (4965-36-0) was established in 1984, cementing its identity in chemical databases. Historically, synthetic routes faced challenges in regioselectivity due to isomerization (e.g., 5-bromo vs. 7-bromo derivatives), requiring chromatographic separation [6].
A significant advancement came in 2017 when a revised synthesis protocol enabled multigram-scale production via 7-bromoquinoline N-oxide intermediates, improving yield and purity (>98%) [4]. This method, leveraging m-CPBA oxidation and amination, became pivotal for pharmaceutical applications. Commercial availability followed through suppliers like TCI Chemicals (India) and Forecast Chemicals, with prices reflecting its high utility (e.g., ₹6,600/gram for >98% purity) [3] [8].
Table 2: Historical Timeline of 7-Bromoquinoline
Year | Development | Significance |
---|---|---|
~1980 | Initial synthesis via Doebner-Miller condensation | Enabled access to halogenated quinolines |
1984 | CAS registry assignment (4965-36-0) | Standardized identification |
2015–2017 | Scalable synthesis via N-oxide intermediates | Achieved >70% yield on multigram scale |
2020s | Commercial availability (e.g., TCI Chemicals) | Facilitated drug discovery research |
As a halogenated quinoline, 7-bromoquinoline serves as a versatile building block in heterocyclic chemistry. Its bromine atom acts as a "synthetic handle" for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling C–C bond formation to generate biaryl or alkynyl derivatives [4] [7]. This reactivity underpins its role in synthesizing complex pharmacophores, such as:
Additionally, its electron-deficient quinoline core participates in electrophilic substitutions, facilitating functionalization at C-5 or C-8 positions. This adaptability makes it invaluable for developing agrochemicals, materials, and catalysts [7] [10].
Table 3: Applications of 7-Bromoquinoline in Heterocyclic Synthesis
Application Field | Derivative Synthesized | Key Reaction |
---|---|---|
Anticancer Agents | Ether-linked quinoline-5,8-diones | Nucleophilic aromatic substitution |
Neuroprotective Agents | 5-Cyano-phenyl ether nNOS inhibitors | Palladium-catalyzed cyanation |
Receptor Modulators | Quaternary ammonium nicotinic ligands | Quaternization at nitrogen |
ESCC Therapeutics | 2-Oxo-1,2-dihydroquinoline-4-carboxamides | Buchwald-Hartwig amination |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8